

Comparative Biological Activity of Isoquinoline Analogues: A Guide for Researchers

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Compound of Interest

Compound Name: 1-Chloro-6-methoxyisoquinolin-4-OL

Cat. No.: B8808832

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Absence of Data for 1-Chloro-6-methoxyisoquinolin-4-ol

Extensive literature searches did not yield specific biological activity data for the compound **1-Chloro-6-methoxyisoquinolin-4-ol**. This suggests that the compound may be novel or its biological properties have not been extensively studied or publicly disclosed. However, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active molecules. This guide, therefore, focuses on the biological activities of structurally related analogues of **1-Chloro-6-methoxyisoquinolin-4-ol** to provide a comparative overview for researchers, scientists, and drug development professionals. The analogues discussed include those with substitutions at various positions of the isoquinoline ring, particularly chloro, methoxy, and hydroxyl (or keto) functionalities.

Antitumor Activity of Isoquinoline Analogues

The isoquinoline core is a prominent feature in many natural and synthetic compounds exhibiting potent antitumor activities.^[1] These compounds often exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.^[1]

Substituted Isoquinolin-1-ones

A variety of substituted isoquinolin-1-ones have been synthesized and evaluated for their in vitro anticancer activity against human tumor cell lines.^{[2][3]} One study highlighted that a 3-

biphenyl-N-methylisoquinolin-1-one derivative demonstrated the most potent anticancer activity among the tested compounds.[3] Another study found that an O-(3-hydroxypropyl) substituted isoquinolin-1-one exhibited significant antitumor activity, being 3-5 times more effective than the reference compound.[2]

| Compound Class | Key Substitution Pattern | Cancer Cell Lines | Reported Activity (IC ₅₀) | Reference |
|---------------------|--------------------------|------------------------------|---------------------------------------|-----------|
| Isoquinolin-1-ones | 3-Biphenyl-N-methyl | Five human cancer cell lines | Most potent in the series | [3] |
| Isoquinolin-1-ones | O-(3-hydroxypropyl) | Five human tumor cell lines | 3-5 times more active than reference | [2] |
| 3-Arylisoquinolines | Various substitutions | Five human tumor cell lines | Broad antitumor spectrum | [4] |

3-Arylisoquinolines

Diverse substituted 3-arylisoquinolines have been synthesized and demonstrated a broad spectrum of in vitro antitumor activity against several human tumor cell lines.[4] The structure-activity relationship studies of these compounds provide valuable insights for the design of novel anticancer agents based on the isoquinoline scaffold.

Enzyme Inhibitory Activity of Isoquinoline Analogues

Isoquinoline derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Kinase Inhibition

The isoquinoline scaffold has been explored for the development of kinase inhibitors. For instance, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was evaluated for its inhibitory potency against kinases with a cysteine in the hinge region, showing

significant activity against p70S6K β (S6K2) with an IC₅₀ of 444 nM.[5] This suggests that appropriately substituted isoquinolines can be developed as selective kinase inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

4,5-disubstituted isoquinolin-1-ones have been synthesized and evaluated as inhibitors of PARP-2, an enzyme involved in DNA repair and a target for cancer therapy.[6]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Angular-substituted[7][8]thiazino[3,4-a]isoquinolines have been investigated as inhibitors of DPP-IV, a target for type 2 diabetes. The most active compound in one study exhibited an IC₅₀ of 0.35 μ M.[9]

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

Benzothiazole-isoquinoline derivatives have been synthesized and shown to possess inhibitory activity against both MAO and butyrylcholinesterase (BuChE), suggesting their potential for the treatment of neurodegenerative diseases.[10]

| Compound Class | Target Enzyme | Key Substitution Pattern | Reported Activity (IC ₅₀) | Reference |
|--|-----------------|---|---------------------------------------|-----------|
| 3-Amino-5-substituted isoquinoline | p70S6K β | N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl) | 444 nM | [5] |
| 4,5-disubstituted isoquinolin-1-ones | PARP-2 | Alkyl, aryl, and arylamino at C4; amino at C5 | Not specified | [6] |
| [7][8]thiazino[3,4-a]isoquinolines | DPP-IV | Angular aryl substitution | 0.35 μ M (lead compound) | [9] |
| Benzothiazole-isoquinoline derivatives | MAO-B and BuChE | Various substitutions on benzothiazole ring | Not specified in abstract | [10] |

Other Biological Activities

Anti-inflammatory Activity

Novel 1,3- and 1,4-disubstituted isoquinoline-based analogues of Lipoxin A₄ have been designed to enhance metabolic stability and have shown significant anti-inflammatory activity by attenuating lipopolysaccharide (LPS)-induced NF- κ B activation and pro-inflammatory cytokine secretion.[7]

Antimycobacterial Activity

Tetrahydroisoquinoline-based compounds have been investigated as inhibitors of Mycobacterium tuberculosis. Structure-activity relationship studies have provided insights into the structural requirements for potent antimycobacterial activity.[11]

Dopamine Receptor Affinity

Halogenated 1-benzyl-tetrahydroisoquinoline derivatives have been synthesized and shown to have a high affinity for D₁-like and/or D₂-like dopamine receptors, indicating their potential as central nervous system agents.^[12]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of biological findings. Below are summaries of typical experimental protocols employed in the evaluation of isoquinoline analogues.

In Vitro Antitumor Activity Assay

- **Cell Lines:** A panel of human tumor cell lines (e.g., various carcinomas and leukemias) are used.
- **Methodology:** The cytotoxic activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay.
- **Procedure:**
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
 - After incubation, the MTT or SRB reagent is added, and the absorbance is measured using a microplate reader.
 - The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Kinase Inhibition Assay

- **Enzyme:** Purified recombinant kinase (e.g., p70S6K β).
- **Methodology:** The inhibitory activity is typically measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

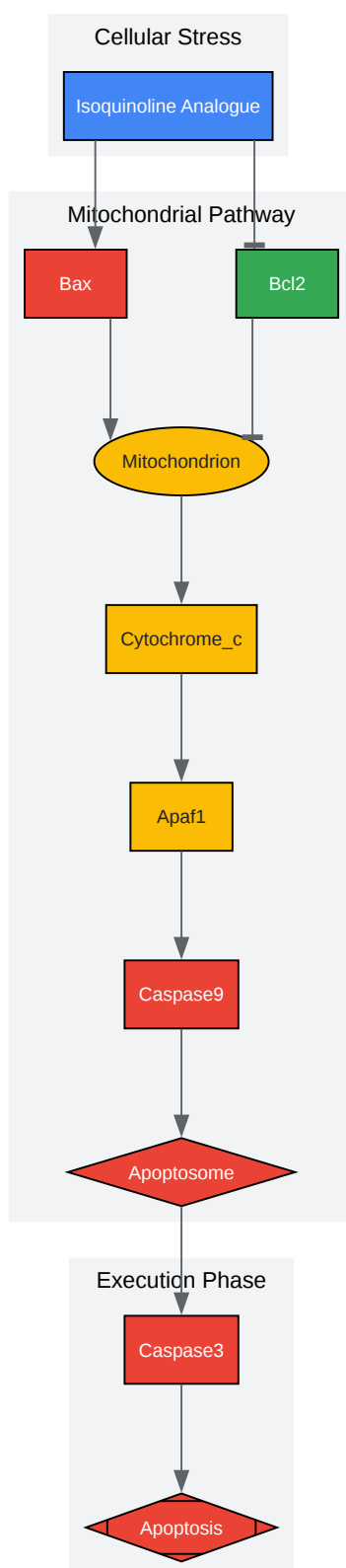
- Procedure:
 - The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor in a suitable buffer.
 - The reaction is allowed to proceed for a specific time at a controlled temperature.
 - The amount of ADP produced (in the case of ADP-Glo™) or the phosphorylation of the substrate is quantified.
 - IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

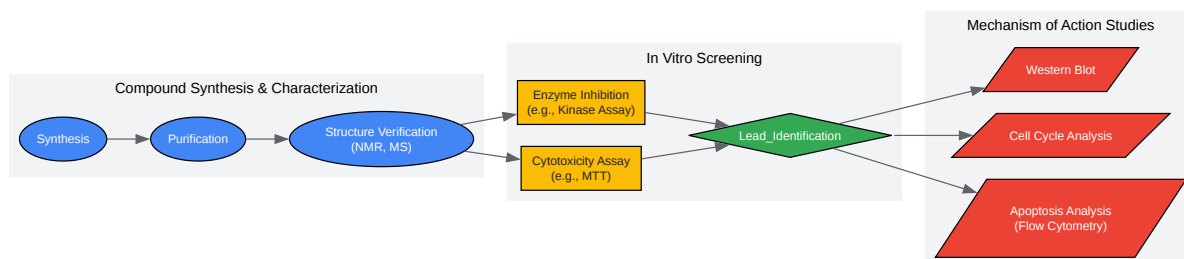
Apoptosis and Cell Cycle Analysis

- Methodology: Flow cytometry is a common technique used for these analyses.
- Apoptosis Detection: Cells are treated with the test compound, harvested, and then stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells.
- Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye like PI. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Signaling Pathway for Apoptosis Induction





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